molecular formula C4H6N2O2S B8453071 2-(Hydroxyimino)thiomorpholin-3-one CAS No. 51546-48-6

2-(Hydroxyimino)thiomorpholin-3-one

Cat. No. B8453071
CAS RN: 51546-48-6
M. Wt: 146.17 g/mol
InChI Key: ITYCYKLXTLAVTD-UHFFFAOYSA-N
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Patent
US04339444

Procedure details

The oximino-thiazin-3-one compounds can be prepared in accordance with a method disclosed in U.S. Pat. No. 3,894,150. Ethoxycarbonylformhydroxamoyl chloride is added to a solution of sodium hydroxide, ethanol and aminoethanethiol to produce an oximino-tetrahydro-1,4-thiazin-3-one.
Name
oximino-thiazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(=S1C=C[CH2:6][C:5](=O)[NH:4]1)O.[Cl-].[OH-:11].[Na+].[NH2:13][CH:14]([SH:16])[CH3:15].C([OH:19])C>>[N:13](=[C:14]1[C:15](=[O:19])[NH:4][CH2:5][CH2:6][S:16]1)[OH:11] |f:2.3|

Inputs

Step One
Name
oximino-thiazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(O)=S1NC(CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(O)=C1SCCNC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.